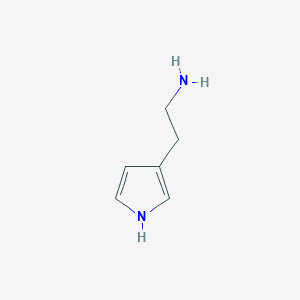
O-Methylganciclovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’O-Méthylganciclovir est un dérivé du ganciclovir, un agent antiviral puissant utilisé principalement pour traiter les infections causées par des virus de la famille des herpès, y compris le cytomégalovirus. Ce composé est caractérisé par l’ajout d’un groupe méthyle à la molécule de ganciclovir, ce qui peut influencer ses propriétés pharmacocinétiques et son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’O-Méthylganciclovir implique généralement la méthylation du ganciclovir. Une méthode courante consiste à faire réagir le ganciclovir avec un agent méthylant tel que l’iodure de méthyle en présence d’une base comme le carbonate de potassium. La réaction est généralement réalisée dans un solvant aprotique tel que le diméthylformamide à des températures élevées pour faciliter le processus de méthylation.
Méthodes de production industrielle
La production industrielle de l’O-Méthylganciclovir suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la constance et la qualité du produit final. Le mélange réactionnel est généralement soumis à des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le composé souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L’O-Méthylganciclovir subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en son composé parent, le ganciclovir.
Substitution : Le groupe méthyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes ou les nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
Applications De Recherche Scientifique
L’O-Méthylganciclovir a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé de référence en chimie analytique pour le développement de nouvelles méthodologies de synthèse.
Biologie : Le composé est étudié pour ses propriétés antivirales et son utilisation potentielle en thérapie génique.
Médecine : La recherche porte sur son efficacité et sa sécurité en tant qu’agent antiviral, en particulier contre le cytomégalovirus.
Industrie : Il est utilisé dans l’industrie pharmaceutique pour le développement de médicaments et de formulations antiviraux.
Mécanisme D'action
Le mécanisme d’action de l’O-Méthylganciclovir implique l’inhibition de la réplication de l’ADN viral. Le composé est phosphorylé par la thymidine kinase virale pour former sa forme triphosphate active, qui entre en compétition avec la désoxyguanosine triphosphate pour l’incorporation dans l’ADN viral. Cela entraîne la terminaison de l’élongation de la chaîne d’ADN viral et l’inhibition de la réplication virale.
Comparaison Avec Des Composés Similaires
Composés similaires
Ganciclovir : Le composé parent, largement utilisé comme agent antiviral.
Valganciclovir : Un promédicament du ganciclovir avec une meilleure biodisponibilité orale.
Acyclovir : Un autre agent antiviral avec un mécanisme d’action similaire, mais des propriétés pharmacocinétiques différentes.
Unicité
L’O-Méthylganciclovir est unique en raison de la présence du groupe méthyle, qui peut influencer ses propriétés pharmacocinétiques et potentiellement améliorer son activité antivirale. Cette modification peut entraîner des différences d’absorption, de distribution, de métabolisme et d’excrétion par rapport à son composé parent, le ganciclovir.
Propriétés
IUPAC Name |
2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c1-18-3-6(2-16)19-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4,6,16H,2-3,5H2,1H3,(H3,11,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWDOLKVWKFQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)OCN1C=NC2=C1N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)
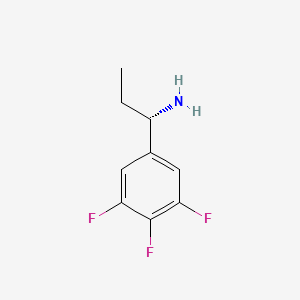
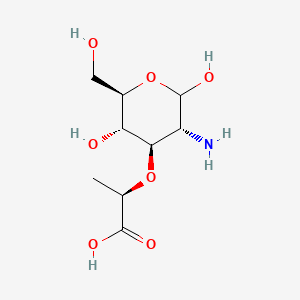
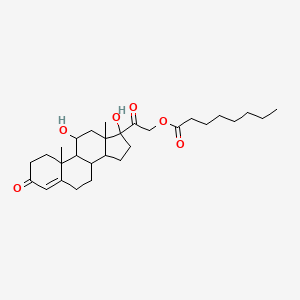

![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)
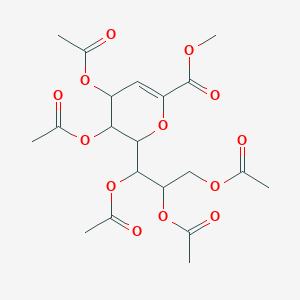

![2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid](/img/structure/B12293961.png)
